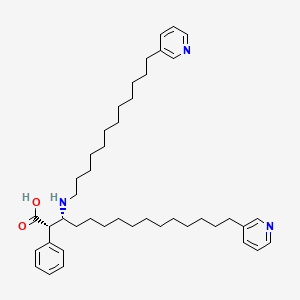
(5S)-albaflavenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5S)-albaflavenol is an albaflavenol.
Applications De Recherche Scientifique
1. Biosynthesis and Antibiotic Properties
(5S)-Albaflavenol is known for its role in the biosynthesis of sesquiterpene antibiotics, particularly in Streptomyces coelicolor A3(2). Cytochrome P450 170A1 (CYP170A1) in this bacterium is involved in the biosynthesis process, converting epi-isozizaene to albaflavenol and eventually to the sesquiterpene antibiotic albaflavenone. This indicates (5S)-Albaflavenol's significant role in the production of natural antibiotics (Zhao et al., 2008). Additionally, the crystal structure of Albaflavenone Monooxygenase, which contains a moonlighting terpene synthase active site, suggests (5S)-Albaflavenol's involvement in complex biochemical pathways (Zhao et al., 2009).
2. Antioxidant and Hepatoprotective Effects
Compounds related to (5S)-Albaflavenol from Morus alba have exhibited potent antioxidant and hepatoprotective activities. These compounds, including prenylflavones and stilbenes, show significant free radical scavenging effects, highlighting the potential therapeutic benefits of (5S)-Albaflavenol and its related compounds in protecting liver cells and combating oxidative stress (Oh et al., 2002).
3. Neurological Effects
Research indicates that compounds closely related to (5S)-Albaflavenol have shown effects on neurotransmitter systems. For example, albiflorin, a component of Radix paeoniae Alba, has been used in traditional Chinese medicine for depressive disorders. It inhibits the uptake of serotonin (5-HT) and norepinephrine (NE), suggesting potential antidepressant effects. This might provide insight into the neurological applications of (5S)-Albaflavenol (Zeng et al., 2016).
Propriétés
Formule moléculaire |
C15H24O |
|---|---|
Poids moléculaire |
220.35 g/mol |
Nom IUPAC |
(1R,2S,4S,8S)-2,6,7,7-tetramethyltricyclo[6.2.1.01,5]undec-5-en-4-ol |
InChI |
InChI=1S/C15H24O/c1-9-7-12(16)13-10(2)14(3,4)11-5-6-15(9,13)8-11/h9,11-12,16H,5-8H2,1-4H3/t9-,11-,12-,15+/m0/s1 |
Clé InChI |
ZRRTYQUKAJCICD-AVNXNWIJSA-N |
SMILES isomérique |
C[C@H]1C[C@@H](C2=C(C([C@H]3CC[C@@]12C3)(C)C)C)O |
SMILES canonique |
CC1CC(C2=C(C(C3CCC12C3)(C)C)C)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



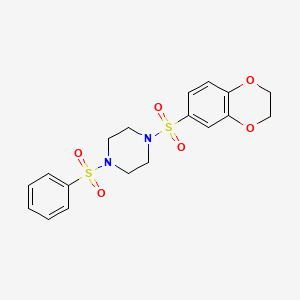



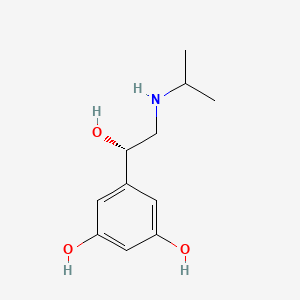

![(4R,5S,8R,18R,19S,22R)-4,18-dimethyl-8,22-bis(2-methylpropyl)-3,17-dioxa-10,24,30,31-tetrathia-7,14,21,28,33,34,35,36-octazahexacyclo[13.13.4.12,5.19,12.116,19.123,26]hexatriaconta-2(36),9(35),11,16(34),23(33),25-hexaene-6,13,20,27-tetrone](/img/structure/B1263139.png)

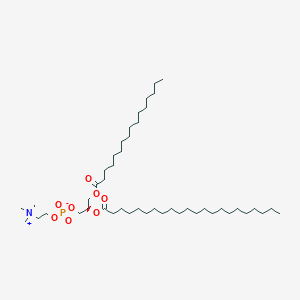
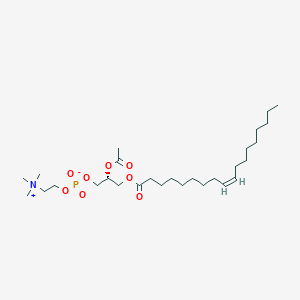
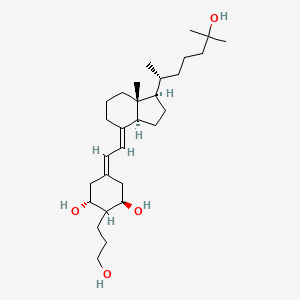
![4-[Oxo-[2-(3-phenylpropyl)-1,3-benzoxazol-5-yl]methyl]-1-piperazinecarboxylic acid ethyl ester](/img/structure/B1263144.png)

